4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine

Catalog No.
S729442
CAS No.
329794-09-4
M.F
C12H22N2OSi
M. Wt
238.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2...

CAS Number

329794-09-4

Product Name

4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine

IUPAC Name

4-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-amine

Molecular Formula

C12H22N2OSi

Molecular Weight

238.4 g/mol

InChI

InChI=1S/C12H22N2OSi/c1-12(2,3)16(4,5)15-9-10-6-7-14-11(13)8-10/h6-8H,9H2,1-5H3,(H2,13,14)

InChI Key

JMNHDECXCXSHHT-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=NC=C1)N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=NC=C1)N

4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine is an organosilicon compound characterized by its unique structure, which includes a pyridine ring substituted with a tert-butyl-dimethyl-silanyloxymethyl group. The molecular formula for this compound is C13H23N2OSiC_{13}H_{23}N_{2}OSi and it has a predicted melting point of approximately 109.2109.3C109.2-109.3^{\circ}C and a boiling point around 320.6C320.6^{\circ}C .

This compound is notable for its potential applications in various fields, including materials science and medicinal chemistry, due to the presence of the silicon atom which can enhance the stability and reactivity of organic compounds.

The chemical behavior of 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine can be influenced by the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution Reactions: The amine group can participate in nucleophilic substitution, making it reactive towards electrophiles.
  • Silicon-Based Reactions: The silanyloxymethyl group can undergo hydrolysis, leading to the formation of silanol and other silicon-containing species.
  • Condensation Reactions: The compound may also engage in condensation reactions, particularly with carbonyl compounds, to form imines or related structures.

These reactions are significant for further functionalization or modification of the compound for specific applications.

Preliminary studies suggest that 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine may exhibit biological activities relevant to medicinal chemistry. Its structural features allow it to interact with biological targets, potentially influencing pathways such as:

  • Enzyme Inhibition: The amine group may facilitate binding to active sites of enzymes.
  • Antimicrobial Activity: Similar compounds have shown potential antimicrobial properties, warranting further investigation into this compound's efficacy against various pathogens.

Further research is necessary to elucidate its exact biological mechanisms and therapeutic potential.

The synthesis of 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine typically involves multi-step organic reactions. Common methods include:

  • Starting Materials: Pyridine derivatives are often used as starting materials.
  • Silane Addition: The tert-butyl-dimethyl-silanyloxymethyl group can be introduced through silane chemistry, involving reactions with appropriate silanes under controlled conditions.
  • Purification: Post-reaction purification techniques such as chromatography are employed to isolate the desired product from by-products.

These methods highlight the importance of careful selection of reagents and conditions to achieve high yields and purity.

The applications of 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine span several domains:

  • Materials Science: As an organosilicon compound, it can be utilized in the development of advanced materials with enhanced properties.
  • Medicinal Chemistry: Its potential biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
  • Catalysis: The compound may serve as a ligand in catalytic processes due to its ability to stabilize metal centers.

Interaction studies are crucial for understanding the reactivity and biological implications of 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine. These studies often focus on:

  • Protein-Ligand Interactions: Assessing how the compound binds to various proteins can provide insights into its mechanism of action.
  • Cellular Uptake Studies: Evaluating how effectively the compound enters cells could inform its potential therapeutic applications.

Such studies are essential for determining the practical utility of this compound in biological systems.

Several compounds share structural similarities with 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4-(Dimethylamino)pyridinePyridine ring with dimethylamino groupKnown for strong nucleophilic characteristics
2-Amino-pyridineSimple amino substitution on pyridineExhibits basic properties and is used in pharmaceuticals
N,N-Dimethyl-pyridin-2-aminesDimethylated amine on pyridineOften used in organic synthesis as a building block

The uniqueness of 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine lies in its organosilicon component, which enhances stability and reactivity compared to other similar compounds. This feature may provide distinct advantages in both synthetic applications and biological interactions.

Wikipedia

4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine

Dates

Modify: 2023-08-15

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